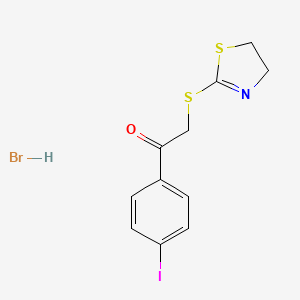![molecular formula C16H10N6O4 B6000070 6-AMINO-4-(5-NITRO-2-FURYL)-3-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B6000070.png)
6-AMINO-4-(5-NITRO-2-FURYL)-3-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-AMINO-4-(5-NITRO-2-FURYL)-3-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitro group, a furan ring, a pyridine ring, and a cyanide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(5-NITRO-2-FURYL)-3-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrano[2,3-c]pyrazole core: This might involve a cyclization reaction between a pyrazole derivative and a suitable aldehyde or ketone.
Introduction of the nitro group: Nitration of the furan ring could be achieved using a mixture of nitric acid and sulfuric acid.
Amino group addition: Amination reactions could be performed using ammonia or an amine derivative.
Cyanide group introduction: This could be done through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the amino or furan groups.
Reduction: Reduction of the nitro group to an amine could be achieved using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The cyanide group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium cyanide, potassium cyanide.
Major Products
Oxidation: Oxidized derivatives of the furan or amino groups.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-AMINO-4-(5-NITRO-2-FURYL)-3-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE could have several applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Materials Science: Possible applications in the development of organic electronic materials.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of multiple functional groups allows for diverse interactions at the molecular level.
類似化合物との比較
Similar Compounds
- 4-AMINO-3-(5-NITRO-2-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
- 6-AMINO-4-(5-NITRO-2-FURYL)-3-(2-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Uniqueness
The unique combination of functional groups in 6-AMINO-4-(5-NITRO-2-FURYL)-3-(3-PYRIDYL)-1,4-DIHYDROPYRANO
特性
IUPAC Name |
6-amino-4-(5-nitrofuran-2-yl)-3-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6O4/c17-6-9-12(10-3-4-11(25-10)22(23)24)13-14(8-2-1-5-19-7-8)20-21-16(13)26-15(9)18/h1-5,7,12H,18H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEDIAWHBQQNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821204 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,7-Dimethyl-2-(1-methyl-2,3-dihydroindol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B5999990.png)


![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1-piperidinyl)ethanamine](/img/structure/B6000005.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B6000010.png)
![2-[4-[(5-cyclohexyl-2-thienyl)methyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6000031.png)
![Ethyl 1-[(2-chloro-5-nitrophenyl)methyl]piperidine-4-carboxylate](/img/structure/B6000033.png)
![methyl 2-[(3-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B6000039.png)
![2-(4-acetylphenoxy)-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6000041.png)
![N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide](/img/structure/B6000057.png)
![3-(1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6000058.png)
![7-(2-cyclohexylethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6000077.png)
![methyl 2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6000084.png)
![2-{1-(4-methylbenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6000085.png)
